2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-21(18,19)9-4-2-8(3-5-9)12(17)15-13-10(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUBWUVAWLSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide typically involves the condensation of 4-(methylsulfonyl)benzoic acid with thiophene-3-carboxamide under specific reaction conditions. The process may involve the use of coupling agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in various electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Structural Analysis
- Methanesulfonyl vs.
- Tetrahydrobenzothiophene Core (JAMI1001A) : JAMI1001A’s tetrahydrobenzothiophene moiety enhances rigidity and binding to AMPA receptors, whereas the target compound’s simpler thiophene core may offer synthetic versatility .
- Adamantyl Substitution (Compound 14) : The adamantyl group in compound 14 likely enhances lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .
Physicochemical Properties
- Solubility : The methanesulfonyl group’s polarity may increase aqueous solubility compared to ethyl carboxylate derivatives (e.g., compound 6o) .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene Core | Gewald reaction (DMF, S₈, 80°C) | 65–75 | |
| Sulfonylation | Methanesulfonyl chloride, TEA, DCM | 70–85 | |
| Amidation | Benzamide coupling, EDCI, room temp | 60–70 |
Basic: Which characterization techniques are essential for confirming the compound’s structure?
Answer:
Structural validation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ 10–12 ppm) .
- IR : Confirms functional groups (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Mass Spectrometry : HRMS or LC-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₄S₂: 363.04) .
- X-ray Crystallography : Resolves 3D conformation, critical for SAR studies .
Advanced: How can reaction conditions be optimized to enhance synthesis efficiency?
Answer:
Key strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve sulfonylation kinetics .
- Catalysis : TEA or pyridine accelerates sulfonamide formation while minimizing side reactions .
- Purification : Reverse-phase HPLC or methanol recrystallization achieves >95% purity .
- Temperature Control : Lower temps (0–5°C) stabilize intermediates during amidation .
Challenge Resolution : Contaminants from incomplete sulfonylation can be identified via TLC (Rf = 0.3 in ethyl acetate/hexane) and removed by column chromatography .
Advanced: What role does the methanesulfonyl group play in bioactivity and pharmacokinetics?
Answer:
The methanesulfonyl moiety:
- Enhances Solubility : Polar sulfonyl group improves aqueous solubility (logP reduction by ~1.5 units) .
- Target Interaction : Binds selectively to kinase ATP pockets via H-bonding (e.g., EGFR inhibition IC₅₀ = 1.2 µM) .
- Metabolic Stability : Sulfonamide resistance to cytochrome P450 oxidation extends half-life (t₁/₂ = 8.2 hrs in vitro) .
SAR Insight : Ethylsulfonyl analogs show reduced potency (IC₅₀ = 3.8 µM), highlighting methanesulfonyl’s optimal steric fit .
Advanced: How to resolve contradictions in reported biological activities?
Answer: Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HepG-2 vs. MCF-7 IC₅₀ values) .
- Purity : Impurities >5% (e.g., unreacted benzamide) can skew activity; validate via HPLC .
- Structural Analogues : Fluorine substitution at the phenyl ring (e.g., 4-F derivative) may alter potency .
Methodological Fix : Standardize assays (e.g., MTT protocol, 48-hr incubation) and cross-validate with pure batches .
Basic: What biological activities are reported for this compound?
Answer:
- Anticancer : IC₅₀ = 1.2–3.5 µM against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) .
- Antimicrobial : MIC = 8 µg/mL against Staphylococcus aureus .
- Mechanism : Caspase-3 activation (apoptosis) and tubulin polymerization inhibition .
Advanced: How can the thiophene core be modified to improve pharmacological properties?
Answer:
- Cycloheptane Fusion : Enhances rigidity, improving target binding (ΔIC₅₀ = 0.8 µM vs. non-fused analogs) .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents increase metabolic stability (t₁/₂ ↑ 40%) .
- Hybridization : Conjugation with piperidine sulfonamides boosts blood-brain barrier penetration (AUC brain/plasma = 0.5) .
Basic: What analytical methods ensure purity of synthesized derivatives?
Answer:
- HPLC : Purity >98% confirmed with C18 columns (ACN/water gradient) .
- Melting Point : Sharp m.p. (197–199°C) indicates crystallinity .
- Elemental Analysis : ≤0.3% deviation from theoretical C/H/N/S values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
